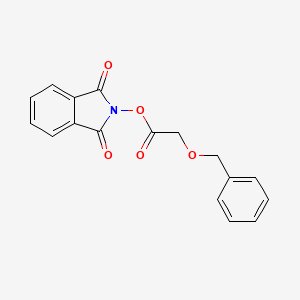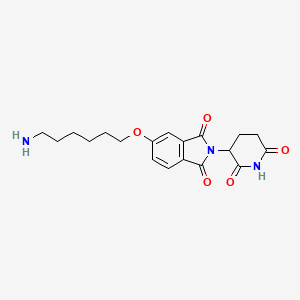![molecular formula C9H19NO B15317300 3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)
3-[(Propan-2-yloxy)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Propan-2-yloxy)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a propan-2-yloxy group at the 3-position. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yloxy)methyl]piperidine typically involves the reaction of piperidine with propan-2-yloxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Propan-2-yloxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-[(Propan-2-yloxy)methyl]piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[(Propan-2-yloxy)methyl]piperidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, a six-membered ring with one nitrogen atom.
3-[(2-Propynyloxy)methyl]piperidine: A similar compound with a propynyloxy group instead of a propan-2-yloxy group.
Methyl 4-methylpiperidine: Another piperidine derivative with a methyl group at the 4-position
Uniqueness
3-[(Propan-2-yloxy)methyl]piperidine is unique due to the presence of the propan-2-yloxy group, which imparts specific chemical and biological properties to the compound. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other piperidine derivatives .
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
3-(propan-2-yloxymethyl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)11-7-9-4-3-5-10-6-9/h8-10H,3-7H2,1-2H3 |
Clave InChI |
UHZRAAYOLKPZNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


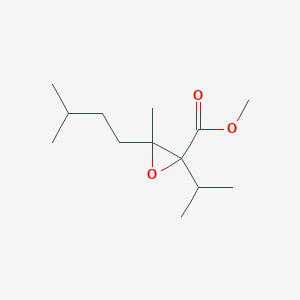
![(2R)-2-(1,3-dioxaindan-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),11(16),12,14-tetraene-4,7-dione](/img/structure/B15317223.png)
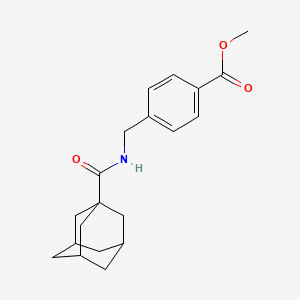
![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B15317232.png)
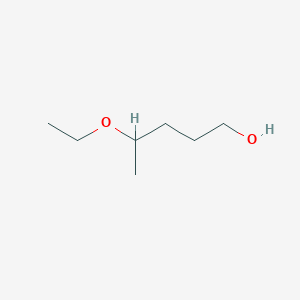
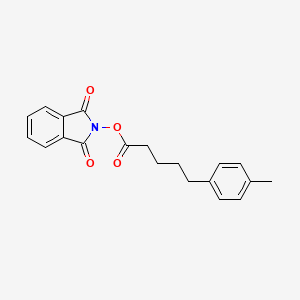
![benzyl N-[4-(azidomethyl)cyclohexyl]carbamate](/img/structure/B15317247.png)
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15317249.png)
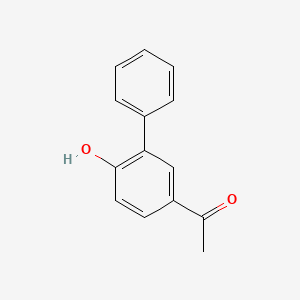
![Methyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B15317267.png)
![Methyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15317270.png)
![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride](/img/structure/B15317287.png)
